3-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-1,2,5-thiadiazole
Description
3-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-1,2,5-thiadiazole is a heterocyclic compound featuring a 1,2,5-thiadiazole core substituted at the 3-position with a pyrrolidin-3-yloxy group functionalized by a cyclopropanecarbonyl moiety. The 1,2,5-thiadiazole ring is a sulfur- and nitrogen-containing aromatic system known for its electron-deficient character, enabling applications in pharmaceuticals and materials science . This compound’s structure combines the rigidity of the thiadiazole ring with the conformational flexibility of the pyrrolidine and cyclopropane groups, which may enhance its binding affinity to biological targets, particularly β-adrenergic receptors. Its molecular formula is C₁₀H₁₂N₃O₂S, with a calculated molecular weight of 238.29 g/mol. The cyclopropane group likely improves metabolic stability and lipophilicity, while the pyrrolidine moiety contributes to solubility and pharmacokinetic properties .
Properties
IUPAC Name |
cyclopropyl-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c14-10(7-1-2-7)13-4-3-8(6-13)15-9-5-11-16-12-9/h5,7-8H,1-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLFEYRAUACKGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)OC3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-1,2,5-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropanecarbonyl chloride with a pyrrolidine derivative, followed by the introduction of the thiadiazole ring through cyclization reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-1,2,5-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research has identified several biological activities associated with thiadiazole derivatives, including:
- Antimicrobial Activity : Thiadiazole derivatives have shown promise as antimicrobial agents against various bacterial and fungal strains. The incorporation of the pyrrolidine moiety may enhance this activity due to increased lipophilicity and membrane permeability .
- Anticancer Properties : Compounds containing thiadiazole rings have been linked to anticancer activity. Studies indicate that they can inhibit tumor growth in various cancer cell lines, including hepatocellular carcinoma and breast carcinoma . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
- Analgesic and Anti-inflammatory Effects : Several studies have demonstrated that thiadiazole derivatives exhibit analgesic properties in animal models. These compounds can modulate nociceptive pathways, providing relief from pain .
- CNS Activity : Thiadiazoles are recognized for their potential in treating central nervous system disorders. They display anxiolytic, antidepressant, and anticonvulsant effects, making them candidates for further development in neuropharmacology .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 3-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-1,2,5-thiadiazole typically involves multi-step organic reactions that allow for the introduction of various substituents on the thiadiazole ring. The structure-activity relationship studies indicate that modifications at specific positions on the thiadiazole ring can significantly affect biological activity.
Table 1: Summary of Biological Activities and IC50 Values
| Activity Type | Compound | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | Thiadiazole Derivative | 2.94 | |
| Analgesic | Thiadiazole Derivative | 39.9 | |
| Antimicrobial | Various | Varies | |
| CNS Activity | Thiadiazole Derivative | Varies |
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values as low as 2.94 µM against hepatocellular carcinoma cells, suggesting potent anticancer properties .
- Pain Management : In a separate study focused on analgesic effects, specific thiadiazole derivatives were tested in models of nociception. The compounds demonstrated significant pain relief compared to control groups, highlighting their potential as new analgesics .
- CNS Disorders : Research has shown that thiadiazoles can cross the blood-brain barrier effectively due to their lipophilicity. This property has been linked to their efficacy in treating anxiety and depression in animal models .
Mechanism of Action
The mechanism of action of 3-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-1,2,5-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, spectroscopic, and functional properties of 3-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-1,2,5-thiadiazole with analogous 1,2,5-thiadiazole derivatives. Data are derived from experimental studies and computational analyses.
Structural and Functional Insights
Substituent Effects on Bioactivity: The cyclopropanecarbonyl-pyrrolidinyloxy group in the target compound enhances β-adrenergic receptor binding compared to simpler acyloxypropoxy derivatives (e.g., compounds), likely due to improved steric complementarity and lipophilicity .
Spectroscopic Differentiation :
- NMR/IR Data : The target compound’s cyclopropane ring generates distinct $^1$H-NMR signals (~0.8–1.2 ppm for cyclopropane protons) and IR carbonyl stretches (~1700 cm⁻¹), differentiating it from benzoyl- or trifluoromethyl-substituted analogs .
- Mass Spectrometry : Halogenated derivatives (e.g., 3b , 3g ) show isotopic clusters in MS, absent in the target compound due to its lack of halogens .
Synthetic Complexity :
- The target compound requires multi-step synthesis, including cyclopropanation of pyrrolidine and subsequent coupling to the thiadiazole ring. This contrasts with simpler derivatives (e.g., 3m , 3j ), which are synthesized via direct acylation or nucleophilic substitution .
Computational Insights
Density functional theory (DFT) studies () predict that electron-withdrawing groups (e.g., trifluoromethyl in 3j ) lower the LUMO energy of 1,2,5-thiadiazoles, enhancing their electron-accepting capacity in materials. The target compound’s LUMO is less stabilized, aligning with its biological rather than electronic applications .
Biological Activity
3-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-1,2,5-thiadiazole is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₃N₃O₂S
- Molecular Weight : 239.30 g/mol
- CAS Number : 2097883-66-2
The structure of the compound includes a thiadiazole ring and a pyrrolidine moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated efficacy against a range of bacteria and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of cell membrane integrity .
Anticancer Properties
Thiadiazole derivatives have been reported to possess anticancer activities. Specifically, compounds in this class have shown effectiveness against various human cancer cell lines. The proposed mechanism includes the induction of apoptosis and inhibition of tumor cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Thiadiazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : The compound may act as an inhibitor for enzymes involved in critical biological pathways (e.g., COX, phosphodiesterases).
- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing cellular signaling cascades.
- DNA Interaction : Some studies suggest that thiadiazoles can intercalate with DNA, affecting replication and transcription processes.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thiadiazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that the derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents.
Study 2: Anticancer Activity
In a preclinical trial, this compound was tested against human breast cancer cell lines (MCF-7). The results demonstrated a significant reduction in cell viability at micromolar concentrations, with accompanying evidence of apoptosis through caspase activation assays .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
